molecular formula C23H18N4O4S B2623687 N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide CAS No. 305373-12-0

N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2623687
CAS No.: 305373-12-0
M. Wt: 446.48
InChI Key: FLNAMYHKTBZTKU-BZZOAKBMSA-N
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Description

N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that features a thiazolidinone ring, a nitrophenyl group, and an acetamide moiety

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c28-21(24-17-11-13-19(14-12-17)27(30)31)15-20-22(29)26(18-9-5-2-6-10-18)23(32-20)25-16-7-3-1-4-8-16/h1-14,20H,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNAMYHKTBZTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common route includes the condensation of 4-nitroaniline with a thiazolidinone derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium on carbon, can facilitate hydrogenation steps, while maintaining stringent control over temperature and pressure conditions to ensure product purity.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity typical of thiazolidinones, with nucleophilic sites at the sulfur atom and the imine nitrogen. Key reactions include:

  • Nucleophilic Attack
    The sulfur atom in the thiazolidinone ring is susceptible to nucleophilic substitution, enabling reactions with alkylating agents or other electrophiles .

  • Imine Hydrolysis
    Under acidic conditions, the phenylimino group may hydrolyze to form a primary amine, which can then undergo further derivatization .

  • Ring-Opening Reactions
    The thiazolidinone ring can undergo ring-opening under basic conditions, forming thiols or disulfides depending on the reaction environment .

Table 2: Spectroscopic Data

ParameterValue
Molecular FormulaC17_{17}H14_{14}N4_{4}O5_{5}S
Molecular Weight386.4 g/mol
IR (C=O stretch)1699 cm1^{-1}
1{}^{1}H NMR (NH proton)δ ≈ 12.35 ppm

Research Findings and Challenges

  • Synthetic Challenges
    The synthesis requires precise control of reaction conditions to avoid side reactions, such as over-acylation or premature cyclization .

  • Structural Optimization
    Modifications to the nitrophenyl group (e.g., halogenation or substitution) can enhance biological activity, as demonstrated in related compounds .

  • Future Directions
    Further studies are recommended to explore the compound's reactivity with nucleophiles and its potential applications in drug discovery .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions that include the formation of thiazolidinone rings and subsequent modifications to introduce the nitrophenyl group. The compound's structure can be characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones, including N-(4-nitrophenyl)-2-acetamides, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines, suggesting that this class of compounds may serve as promising leads for anticancer drug development. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazolidinone derivatives can inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics. This property is particularly valuable in the context of rising antibiotic resistance.

Antitubercular Activity

In a related study focusing on phenylacetamide derivatives, compounds structurally related to N-(4-nitrophenyl)-2-acetamides demonstrated potent activity against Mycobacterium tuberculosis. These findings suggest that further exploration of N-(4-nitrophenyl)-2-acetamides could lead to the discovery of new antitubercular agents.

Case Studies and Research Findings

  • Anticancer Studies : A study investigated a series of thiazolidinone derivatives for their anticancer effects against multiple tumor cell lines. Results indicated that specific modifications to the thiazolidinone structure enhanced cytotoxicity, supporting the hypothesis that structural optimization can yield more effective anticancer agents.
  • Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial efficacy of similar compounds against both gram-positive and gram-negative bacteria. The findings revealed that certain derivatives exhibited significant inhibitory effects, highlighting their potential as new antimicrobial agents.
  • Antitubercular Research : In a high-throughput screening initiative for novel antitubercular agents, compounds with similar structural features were identified as having promising activity against M. tuberculosis, leading to further investigations into their pharmacological profiles and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]propanamide
  • N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]butanamide

Uniqueness

N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group and the thiazolidinone ring makes it a versatile compound for various synthetic and research applications.

Biological Activity

N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antimicrobial, antioxidant, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its electrophilic character, potentially contributing to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial and fungal strains.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
4d10.7–21.4 μmol/mL21.4–40.2 μmol/mL
4pNot specifiedNot specified
3hNot specifiedNot specified

The best activity was exhibited by compound 4d , with MIC values ranging from 10.7 to 21.4 μmol/mL and MBC values from 21.4 to 40.2 μmol/mL against various pathogens, including E. coli and S. aureus .

Antioxidant Activity

Molecular docking studies suggest that compounds with similar structures exhibit excellent antioxidant properties. These properties are attributed to the ability of the nitro group to stabilize free radicals, thus preventing oxidative stress in biological systems .

Anti-inflammatory Activity

Compounds derived from thiazolidine rings have also demonstrated anti-inflammatory effects in various assays. The structural characteristics allow these compounds to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have synthesized and tested derivatives of thiazolidine compounds for their biological activities:

  • Synthesis and Evaluation : A series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity against multiple strains of bacteria and fungi .
  • Structure-Activity Relationship (SAR) : Research has shown a correlation between the chemical structure of thiazolidine derivatives and their biological activity. For example, modifications in the phenyl ring significantly affect both antimicrobial potency and antioxidant capacity .
  • Computational Studies : DFT calculations have been employed to predict the molecular properties and reactivity of similar compounds, indicating that the electronic distribution within these molecules plays a crucial role in their biological effectiveness .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventDMF or DMSO70–85%
Temperature80–100°CΔYield +15%
Reaction Time6–8 hrsMinimizes byproducts

Basic: How is the tautomeric equilibrium of this compound characterized in solution, and what analytical techniques are critical?

Answer:
The compound exhibits a 1:1 tautomeric equilibrium between the thiazolidinone (3d-I) and thiazole (3d-A) forms in solution, as confirmed by:

  • ¹H NMR Spectroscopy : Distinct chemical shifts for NH (δ 10.5–11.5 ppm) and C=O groups (δ 165–175 ppm) differentiate tautomers.
  • Dynamic NMR (DNMR) : Variable-temperature studies reveal exchange broadening, confirming interconversion kinetics.
  • DFT Calculations : Predict thermodynamic stability of tautomers using B3LYP/6-311++G(d,p) basis sets .

Q. Table 2: Tautomeric Ratios in Solvents

Solvent3d-I : 3d-A RatioDominant Form
CDCl₃1:1Equilibrated
DMSO-d₆3:2Thiazolidinone

Advanced: What crystallographic strategies resolve challenges in determining the Z-configuration of the imino group?

Answer:
The (2Z)-configuration is confirmed via:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on anisotropic displacement parameters (ADPs) to resolve imino group geometry.
  • Software Integration : OLEX2 workflows link structure solution (SHELXD), refinement (SHELXL), and visualization (ORTEP) for error reduction .
  • Twinned Data Handling : For high-symmetry space groups, apply HKLF5 format in SHELXL to deconvolute overlapping reflections.

Q. Table 3: Crystallographic Data Metrics

ParameterValueTolerance
R₁ (I > 2σ(I))< 0.05High precision
CCDC Deposition95% complianceReproducibility

Advanced: How do computational methods (DFT, TD-DFT) validate experimental spectroscopic data for this compound?

Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (ΔE ≈ 4.5 eV) to predict UV-Vis absorption bands (λmax ~ 300 nm) .
  • NMR Chemical Shifts : GIAO-DFT methods correlate computed shifts (e.g., C=O at 170 ppm) with experimental data (δ 168–172 ppm).
  • Vibrational Modes : IR-active bands (e.g., C=N stretch at 1600 cm⁻¹) are assigned via potential energy distribution (PED) analysis .

Q. Table 4: Computational vs. Experimental Data

PropertyDFT PredictionExperimentalDeviation
λmax (UV-Vis)305 nm298 nm2.3%
C=O (¹³C NMR)172 ppm170 ppm1.2%

Advanced: How are contradictions between biological activity assays and computational docking studies addressed?

Answer:
Discrepancies arise from:

  • Solvent Effects : In vitro assays (aqueous buffer) vs. docking (vacuum/PBSA models). Use molecular dynamics (MD) with explicit solvent to refine binding poses.
  • Tautomer-Specific Activity : Screen both tautomers (3d-I and 3d-A) via in silico docking (AutoDock Vina) and validate with IC₅₀ assays .
  • Statistical Validation : Apply Benjamini-Hochberg correction to minimize false discovery rates in high-throughput screens.

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and stability?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ = 422.1234 Da).
  • HPLC-PDA : Monitor degradation products under stress conditions (e.g., 40°C/75% RH).
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions (δ 7.0–8.5 ppm) .

Advanced: What methodological challenges arise in scaling up synthesis without altering tautomeric ratios?

Answer:

  • Batch Reactor Design : Maintain consistent temperature (±2°C) to avoid kinetic vs. thermodynamic product shifts.
  • In-line Monitoring : Use ReactIR to track intermediates and optimize quenching times.
  • Crystallization Control : Seed with pure tautomer to direct solid-state packing .

Advanced: How are electron-deficient nitro groups leveraged in designing derivatives for targeted bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (EWGs) at the 4-nitrophenyl moiety to enhance π-stacking with enzyme active sites (e.g., kinases).
  • Click Chemistry : Functionalize the acetamide side chain with triazoles for improved solubility and target engagement .

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